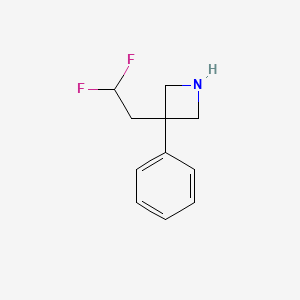

3-(2,2-Difluoroethyl)-3-phenylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, with azetidine (B1206935) as the parent compound, have garnered significant attention in organic synthesis and medicinal chemistry. ontosight.ainih.gov Their utility stems from their presence in a diverse range of natural products and their role as versatile building blocks for more complex molecules. researchgate.net

The azetidine ring is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. researchgate.net This characteristic makes azetidine derivatives valuable in the development of therapeutic agents. nih.gov They are often used as building blocks in the synthesis of more complex molecules, where the stereochemistry of the azetidine ring must be carefully controlled to achieve the desired product. fiveable.me The rigid nature of the four-membered ring allows for the precise positioning of substituents, which can lead to productive interactions with biological targets. nih.gov

The chemical behavior of azetidines is largely dictated by their inherent ring strain, which is estimated to be approximately 25.4 kcal mol⁻¹. rsc.org This strain lies between that of the highly reactive aziridines (27.7 kcal mol⁻¹) and the more stable pyrrolidines (5.4 kcal mol⁻¹). rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity to undergo controlled ring-opening reactions. rsc.orgrsc.org This strain-driven reactivity allows azetidines to serve as precursors for a variety of homologated amines and other functionalized molecules. rsc.org While generally stable, the ring strain can lead to decomposition pathways under certain conditions, such as acid-mediated intramolecular ring-opening. nih.govacs.org

Strategic Incorporation of Fluorine Atoms in Organic Molecules

Fluorination can significantly influence the conformational preferences of N-heterocycles. nih.gov In azetidine derivatives, computational studies have shown that fluorine substitution can affect the puckering of the four-membered ring. beilstein-journals.org The highly polarized C-F bond can introduce dipole-dipole interactions and other stereoelectronic effects that favor specific conformations. chim.it This conformational control is crucial in the design of bioactive molecules, as the three-dimensional shape of a molecule often dictates its biological activity.

The presence of fluorine atoms can dramatically alter the reactivity of nitrogen heterocycles. nih.gov The strong electron-withdrawing nature of fluorine can influence the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack. researchgate.net For instance, fluorination has been shown to increase the reactivity of β-lactams (azetidin-2-ones) towards lipase-catalyzed methanolysis. nih.gov In smaller rings like aziridines, fluorine substitution can significantly enhance reactivity towards nucleophilic cleavage compared to their non-fluorinated counterparts. nih.gov The mechanisms of bond cleavage can also be affected, with the C-F bond influencing the stability of intermediates and transition states.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-(2,2-difluoroethyl)-3-phenylazetidine |

InChI |

InChI=1S/C11H13F2N/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |

InChI Key |

YJMQJFGJSSOUTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CC(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,2 Difluoroethyl 3 Phenylazetidine

Retrosynthetic Analysis of the 3-(2,2-Difluoroethyl)-3-phenylazetidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds that form the azetidine (B1206935) ring. The two main approaches are severing a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond.

C-N Bond Disconnection: This is the most common strategy for azetidine synthesis. magtech.com.cnclockss.org This approach disconnects the azetidine ring at one of the C-N bonds, leading to a 1,3-difunctionalized propane (B168953) backbone. The key intermediate would be a γ-amino alcohol or a γ-haloamine. For the target molecule, this translates to a precursor like 3-amino-1-halo-3-phenyl-5,5-difluoropentane or a related amino alcohol, which would undergo an intramolecular cyclization to form the ring.

C-C Bond Disconnection: While less common, C-C bond formation offers an alternative route. magtech.com.cnclockss.org This strategy involves forming one of the C-C bonds of the azetidine ring in the final cyclization step. This approach might start from precursors like an N-(ω-chloroethyl)glycine derivative, where an intramolecular reaction forms the C2-C3 bond of the ring. clockss.org

A visual representation of these primary retrosynthetic disconnections is shown below:

Figure 1. Key Retrosynthetic Disconnections for this compound ```mermaid graph TD subgraph C-N Bond Disconnection A["this compound"] -- C-N Cleavage --> B["γ-Haloamine Precursor (e.g., 3-amino-1-chloro-3-phenyl-5,5-difluoropentane)"]; end subgraph C-C Bond Disconnection A -- C-C Cleavage --> C["α-Amino Ester Derivative (e.g., N-(aryl)-α-(2,2-difluoroethyl)glycine derivative)"]; end

Cyclization Strategies for Azetidine Ring Formation

The construction of the strained azetidine ring is the critical step in the synthesis. Various cyclization strategies have been developed, each with its own advantages and limitations.

magtech.com.cn

The formation of a C-N bond is a cornerstone of azetidine synthesis, typically involving an intramolecular nucleophilic substitution where the nitrogen atom acts as the nucleophile. nih.govThis can be achieved through several methods:

From γ-Haloamines: A primary amine can displace a halide from a γ-position to form the azetidine ring. This requires a precursor like 1-amino-3-halo-propane, which cyclizes upon treatment with a base.

From γ-Amino Alcohols: The hydroxyl group of a γ-amino alcohol can be converted into a good leaving group (e.g., mesylate, tosylate), which is then displaced by the internal nitrogen atom.

frontiersin.org* Palladium-Catalyzed Amination: Modern methods include palladium-catalyzed intramolecular C-H amination, which can form the azetidine ring by activating a typically unreactive C-H bond at the γ-position relative to the amine.

rsc.orgorganic-chemistry.org

Although less prevalent than C-N bond forming cyclizations, C-C bond formation provides a powerful alternative for constructing the azetidine ring. clockss.orgOne notable example involves the base-promoted cyclization of N-(ω-chloroethyl)-glycine derivatives. clockss.orgIn this approach, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the carbon alpha to the ester group, creating a carbanion that attacks the carbon bearing the chlorine atom, thus forming the C2-C3 bond of the azetidine ring. clockss.orgThis strategy is particularly useful for installing nitrogen protecting groups that might not be compatible with nucleophilic displacement reactions.

clockss.org

Intramolecular SN2 reactions are the most direct and widely used methods for forming the azetidine ring. frontiersin.orgThis strategy relies on a 1,3-disubstituted propane derivative where a terminal nitrogen atom displaces a leaving group at the other end of the three-carbon chain.

nih.gov

Key factors for successful cyclization include:

The Leaving Group: Good leaving groups such as tosylates, mesylates, or halides are essential for efficient displacement.

frontiersin.orgnih.gov* The Nitrogen Nucleophile: The nucleophilicity of the nitrogen atom is crucial. Often, a protecting group on the nitrogen is necessary, which can be removed later.

Reaction Conditions: The choice of base and solvent is critical to promote the desired intramolecular cyclization over competing intermolecular reactions or elimination.

A recent development involves the use of lanthanide triflates, such as La(OTf)₃, to catalyze the intramolecular aminolysis of epoxides, providing a regioselective route to azetidines.

frontiersin.orgnih.gov

Table 1: Comparison of Nucleophilic Substitution Precursors for Azetidine Synthesis

Precursor Type Leaving Group Typical Reagent/Catalyst Advantage Reference γ-Haloamine Halogen (Cl, Br, I) Base (e.g., NaH, K₂CO₃) Direct, readily available precursors frontiersin.org γ-Amino Alcohol Sulfonate Ester (OMs, OTs) Base, after activation (e.g., MsCl) High-yielding, reliable nih.gov 3,4-Epoxy Amine Epoxide Lewis Acid (e.g., La(OTf)₃) High regioselectivity, mild conditions frontiersin.orgnih.gov

Reductive cyclization offers an alternative C-N bond-forming strategy. magtech.com.cnThis method typically involves the cyclization of substrates like β-haloalkylimines. magtech.com.cnThe imine functionality is first formed, and then a reducing agent is used to both reduce the imine and induce cyclization in a single step. Another approach is the reductive cyclization of α-amino aldehydes or ketones. clockss.orgThese methods can provide access to substituted azetidines that might be difficult to prepare using standard nucleophilic substitution pathways.

Azetidine rings can be synthesized through the rearrangement of other heterocyclic systems.

magtech.com.cn

Ring Expansion: Three-membered rings, like aziridines, can undergo ring expansion to form azetidines. nsf.govThis can be promoted by various reagents that facilitate the insertion of a carbon atom into the aziridine (B145994) ring. Similarly, azabicyclo[1.1.0]butanes, highly strained systems, can undergo strain-release homologation to furnish azetidines.

rsc.orgorganic-chemistry.org* Ring Contraction: Five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, can undergo ring contraction to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.orgThis reaction is typically promoted by a base and proceeds through a nucleophilic addition-ring contraction mechanism.

organic-chemistry.org

Table 2: Overview of Rearrangement Strategies for Azetidine Synthesis

Rearrangement Type Starting Heterocycle Key Transformation Advantage Reference Ring Expansion Aziridine Carbon atom insertion Access to complex substitution patterns nsf.gov Ring Expansion Azabicyclo[1.1.0]butane Strain-release homologation Modular construction of azetidines rsc.orgorganic-chemistry.org Ring Contraction Pyrrolidinone Nucleophilic addition-contraction Access to functionalized α-carbonyl azetidines organic-chemistry.org

Compound Names

Compound Name This compound 3-amino-1-halo-3-phenyl-5,5-difluoropentane α-bromo N-sulfonylpyrrolidinone Azabicyclo[1.1.0]butane lithium diisopropylamide N-(ω-chloroethyl)glycine N-sulfonylazetidine

Introduction of the Phenyl Substituent at C-3 of the Azetidine Ring

The construction of a quaternary stereocenter at the C-3 position of the azetidine ring, bearing both a phenyl and a difluoroethyl group, requires robust and highly controlled synthetic methods. The introduction of the phenyl group can be achieved either through direct functionalization of a pre-formed azetidine ring or by incorporating the phenyl-bearing fragment into the initial cyclization precursors.

The direct functionalization of an existing azetidine at the C-3 position is a formidable challenge. However, principles from related heterocyclic systems offer potential pathways. For instance, palladium-catalyzed directed C(sp³)–H arylation has been successfully applied to the 3-position of proline derivatives. acs.org This strategy, which utilizes a directing group on the ring nitrogen to guide the catalyst, could conceptually be adapted for azetidines, enabling the direct coupling of an aryl halide at the C-3 carbon.

A more common and versatile approach involves the synthesis of the azetidine ring from precursors that already contain the C-3 phenyl substituent. One established method is the intramolecular cyclization of a suitably functionalized 3-amino-1-halopropane or a related derivative. For example, the synthesis of 3-phenylazetidinols via the photochemical Norrish–Yang cyclization of α-aminoacetophenones serves as a valuable route to C-3 phenylated azetidine intermediates. beilstein-journals.org These intermediates can then be further functionalized.

Another strategy involves the use of 3-phenyl-3-hydroxyazetidine precursors, which can be synthesized and subsequently elaborated. The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanoid triflates, offers a pathway to 3-hydroxyazetidines. frontiersin.org A phenyl-substituted epoxy amine could, through this method, yield a 3-phenyl-3-hydroxyazetidine, which serves as a key synthon for introducing the second substituent at C-3.

The table below summarizes key synthetic approaches for obtaining C-3 phenyl-substituted azetidines.

| Methodology | Precursor Type | Key Transformation | Advantages | Reference |

| Precursor Integration | α-Aminoacetophenones | Norrish–Yang Cyclization | Access to 3-hydroxyazetidine intermediates | beilstein-journals.org |

| Precursor Integration | Phenyl-substituted 3,4-epoxy amines | La(OTf)₃-catalyzed aminolysis | Tolerates various functional groups | frontiersin.org |

| Direct Functionalization | N-protected azetidine | Directed C(sp³)–H Arylation | Atom-economical, late-stage functionalization | acs.org |

Achieving stereocontrol during the introduction of the phenyl group is critical, especially when the final molecule is intended for biological applications. The synthesis of enantioenriched azetidines has traditionally relied on using stoichiometric chiral auxiliaries or starting from a chiral pool. acs.org For instance, a known cyano azetidine, prepared from the chiral source (R)-phenylglycinol, was converted into a 3-phenyl-azetidine-2-carboxylic acid derivative, demonstrating the transfer of stereochemistry from a readily available starting material. nih.gov

Modern catalytic asymmetric methods offer more efficient and versatile routes. While the direct enantioselective C-3 arylation of azetidines is still an emerging area, related transformations highlight the potential of this approach. A significant advancement has been the copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). acs.org This method allows for the concomitant installation of two substituents at the C-2 and C-3 positions, generating two new stereogenic centers with high enantioselectivity. Although this specific method yields a 2,3-disubstituted pattern, it demonstrates that catalytic processes can effectively control stereochemistry in four-membered ring systems.

The development of methods to control the absolute configuration of a quaternary C-3 center remains a key objective. Strategies often involve the diastereoselective alkylation of a chiral, non-racemic azetidine precursor, such as an N-borane complex of an azetidine-2-carboxylic acid derivative, which can direct the approach of an incoming electrophile. nih.gov

Stereoselective Installation of the 2,2-Difluoroethyl Moiety

The introduction of the 2,2-difluoroethyl group onto the C-3 position of the azetidine ring is a defining step in the synthesis. This can be accomplished through the use of specialized fluorinated building blocks or via reactions that form the C-F bonds directly on the substrate.

A direct and reliable method for installing the 2,2-difluoroethyl group involves the use of nucleophilic or electrophilic difluoroethyl synthons. Reagents derived from difluoroacetic acid are common precursors. For example, ethyl azidodifluoroacetate can serve as a building block that introduces a difunctionalized difluoro-moiety, which can be further transformed. sigmaaldrich.com

In a related context, the Reformatsky reaction of ethyl bromodifluoroacetate with imines has been employed to synthesize 3,3-difluoro-β-lactams (azetidin-2-ones). mdpi.com This demonstrates the utility of bromodifluoroacetate as a robust C2F2 synthon for building four-membered nitrogen heterocycles. A similar strategy could be envisioned for the synthesis of the target molecule, where a nucleophilic difluoroethyl species, generated from a suitable precursor, attacks an electrophilic C-3 position of an azetidine derivative (e.g., an azetidin-3-one (B1332698) or a related iminium ion).

The following table outlines potential difluoroethyl synthons and their application.

| Synthon | Precursor | Potential Application | Reference |

| Ethyl bromodifluoroacetate | Bromo- and difluoro-acetic acid derivatives | Reformatsky-type reaction with an azetidine-based electrophile | mdpi.com |

| Diethylin sulfur trifluoride (DAST) | N/A | Deoxofluorination of a 3-hydroxyethylazetidine precursor | google.com |

| Azidodifluoroacetate esters | Azido- and difluoro-acetic acid derivatives | Introduction of a functionalized C2F2 unit for further elaboration | sigmaaldrich.com |

Fluorinative cyclization reactions provide an elegant approach to constructing fluorinated heterocycles by forming a C-F bond during the ring-closing step. A general and efficient method for synthesizing fluorinated azaheterocycles has been developed based on the intramolecular aminofluorination of alkenes. duke.edunih.gov This process involves the aminocyclization of reactive unsaturated N-iodoamines, which can be generated in situ from amine precursors. The incorporation of a nucleophilic fluorine source during this cyclization leads directly to fluorinated cyclic amines. While this method typically installs a single fluorine atom, modifications or alternative strategies based on this principle could be explored for the synthesis of difluorinated structures.

Recent advances in transition-metal catalysis have opened new avenues for synthesizing complex fluorinated molecules. An unprecedented palladium-catalyzed fluorinative bifunctionalization of azetidines has been developed using gem-difluorocyclopropanes as the fluorine source. bohrium.comnih.govresearchgate.net This reaction proceeds through a regioselective cleavage of both a C-C and a C-F bond of the gem-difluorocyclopropane, leading to the formation of β,γ-bisfluorinated amines. bohrium.comthieme-connect.com

The mechanism involves the amine attacking a 2-fluorinated allyl palladium complex, followed by a fluoride (B91410) ligand transfer. nih.govresearchgate.net This method achieves 100% atom economy for the incorporated fragment and provides a novel route to access fluorinated amine structures. bohrium.com While this specific transformation functionalizes the nitrogen substituent and the adjacent carbon, it highlights the power of palladium catalysis in orchestrating complex C-F bond formations involving azetidine rings.

Regioselective Fluorination Techniques for Complex Molecular Architectures

The precise introduction of fluorine atoms into a molecule, known as regioselective fluorination, is crucial for modulating its biological activity. numberanalytics.comnumberanalytics.com For a complex target like this compound, the geminal difluoro group on the ethyl side chain is a key structural feature. Synthesizing this moiety often involves the fluorination of a precursor molecule.

Modern fluorination methods have moved beyond hazardous reagents like elemental fluorine, now employing a range of electrophilic and nucleophilic sources with greater control. researchgate.netacs.org

Key Strategies for Regioselective Fluorination:

Substrate Control : This strategy relies on the inherent electronic and steric properties of the substrate to direct the fluorinating agent to a specific position. numberanalytics.com

Reagent Control : The choice of fluorinating agent can dictate the site of fluorination based on its own steric and electronic characteristics. numberanalytics.com Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources, though their reactivity can be limited. researchgate.net

Catalyst Control : Transition metals and organocatalysts can be used to guide a fluorinating agent to a particular site, often achieving high levels of regioselectivity. numberanalytics.comnumberanalytics.com For instance, palladium-catalyzed methods have been effective in the fluorination of complex molecules. numberanalytics.com

In the context of synthesizing the 2,2-difluoroethyl side chain, a common precursor would be a ketone or a related carbonyl group. The reaction of such a precursor with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can install the two fluorine atoms. A patent describing the synthesis of 3-fluoroazetidine (B1273558) derivatives utilizes diethylaminosulfur trifluoride to convert a hydroxyl group to a fluorine atom, demonstrating the applicability of such reagents in azetidine chemistry. google.com

The table below summarizes common fluorinating agents and their applications.

| Fluorinating Agent | Type | Typical Applications |

| Selectfluor | Electrophilic | Fluorination of enolates, enol ethers, and aromatic rings |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Similar to Selectfluor, used for C-H fluorination |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Conversion of alcohols to alkyl fluorides; carbonyls to gem-difluorides |

| Deoxo-Fluor | Nucleophilic | Similar to DAST, with improved thermal stability |

| Olah's Reagent (Pyridine-HF) | Nucleophilic | Hydrofluorination of alkenes and alkynes |

Catalytic and Photochemical Approaches in Azetidine Synthesis Relevant to this compound

Constructing the core azetidine ring, especially with quaternary substitution at the 3-position, requires sophisticated synthetic methods. acs.org Catalytic and photochemical strategies offer efficient and selective routes to these strained heterocycles.

Transition metal catalysis provides powerful tools for forming the azetidine ring through C-N bond formation.

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for intramolecular C-H amination reactions to form nitrogen-containing heterocycles. organic-chemistry.org This approach involves a directing group, such as picolinamide, to guide the palladium catalyst to a specific C-H bond, facilitating the cyclization to form the azetidine ring. organic-chemistry.orglookchem.com Gaunt and co-workers reported a Pd(II)-catalyzed intramolecular C(sp³)–H amination that successfully produces functionalized azetidines. rsc.org This method demonstrates excellent functional group tolerance, which is crucial for complex molecules. rsc.org

Rhodium-Catalyzed Synthesis : Rhodium catalysts are particularly effective in mediating reactions of diazo compounds. nih.gov Intramolecular C-H insertion reactions catalyzed by dirhodium complexes are a well-established method for forming cyclic compounds. nih.govillinois.edu For azetidine synthesis, a suitable precursor bearing a diazo group and an amino group can be cyclized. Davies has shown that rhodium carbenoids derived from diazo compounds can undergo selective C-H insertion, with the catalyst's ligands playing a crucial role in controlling reactivity and selectivity. illinois.edu Another approach involves the rhodium-catalyzed ring expansion of aziridines to furnish azetidines. researchgate.net

The following table compares key features of Palladium and Rhodium-catalyzed approaches relevant to azetidine synthesis.

| Catalyst System | Reaction Type | Key Advantages | Relevant Precursors |

| Palladium (Pd) | Intramolecular C-H Amination | High functional group tolerance, predictable selectivity. organic-chemistry.orgrsc.org | Amines with a directing group (e.g., picolinamide) and an accessible C-H bond. lookchem.com |

| Rhodium (Rh) | Intramolecular C-H Insertion / Ring Expansion | High efficiency, ability to create complex rings. researchgate.netnih.gov | Diazo compounds with an amino group tether, or substituted aziridines. researchgate.netnih.gov |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of metals. nih.gov For azetidines, particularly those with a stereocenter, organocatalysts can provide high levels of stereocontrol. Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts.

While the target molecule, this compound, is achiral, the principles of organocatalysis are highly relevant for synthesizing chiral analogs or for controlling diastereoselectivity in related structures. For example, organocatalytic methods have been developed for the asymmetric synthesis of α-azetidinyl tertiary alkyl fluorides, demonstrating the power of this approach to create complex, stereodefined structures containing both an azetidine ring and a fluorine atom at a stereocenter. nih.gov

Photochemical reactions, particularly [2+2] cycloadditions, offer a direct and atom-economical pathway to four-membered rings. researchgate.netrsc.org The aza-Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgresearchgate.netnih.gov

Historically, this reaction has been challenging due to the poor photophysical properties of many imines, which tend to relax via E/Z isomerization rather than engage in cycloaddition. researchgate.netrsc.org However, recent advances have overcome many of these limitations.

Modern Approaches to the Aza-Paternò-Büchi Reaction:

Visible-Light Photocatalysis : The use of visible-light photocatalysts, such as iridium or copper complexes, allows the reaction to proceed under milder conditions. researchgate.netspringernature.com The photocatalyst absorbs visible light and transfers energy to the imine substrate (a process called triplet energy transfer), promoting it to an excited state that can then react with the alkene. researchgate.netspringernature.com

Substrate Design : The development of new imine precursors that are more amenable to photochemical excitation has broadened the scope of the reaction. researchgate.netspringernature.com For instance, the Schindler group has shown that cyclic oximes can be effective substrates in visible-light-mediated cycloadditions to form highly functionalized azetidines. springernature.com

This reaction is highly relevant for the synthesis of this compound, as it could potentially construct the 3,3-disubstituted azetidine core in a single step from an appropriate imine and alkene. The scalability and utility of the visible-light aza-Paternò-Büchi reaction have been demonstrated, making it an attractive method for producing azetidine-based materials. researchgate.net

Synthetic Route Optimization and Scalability for this compound

Transitioning a synthetic route from a laboratory setting to large-scale production requires careful optimization of each step to ensure efficiency, safety, cost-effectiveness, and reproducibility. cambrex.com For a pharmaceutical intermediate like this compound, this is a critical phase of development.

Key Considerations for Optimization and Scalability:

Route Design : The ideal synthetic route minimizes the number of steps, avoids costly or hazardous reagents, and eliminates the need for chromatographic purifications, which are difficult to scale. cambrex.comjocpr.com

Reaction Conditions : Optimizing parameters such as temperature, concentration, reaction time, and catalyst loading can significantly improve yield and purity. topmostchemical.com

Process Technology : The use of flow chemistry can offer significant advantages over traditional batch processing for scalability. jocpr.comnih.gov Flow reactors allow for precise control over reaction parameters, leading to better yields, selectivity, and safety, especially for potentially exothermic reactions. jocpr.comlboro.ac.uk

Impurity Control : A crucial aspect of scalability is identifying and controlling the formation of impurities throughout the synthesis to meet regulatory standards. cambrex.comtopmostchemical.com

A scalable synthesis of C2-substituted azetidines has been demonstrated using chiral tert-butanesulfinamides, producing the final product on a gram scale with a single purification step. acs.org Similarly, a scalable synthesis of azetidinium salts has been developed using both batch and flow methods, with the flow process proving to be faster and more efficient. nih.gov These examples highlight that with careful planning and process optimization, the synthesis of complex azetidines can be made robust and suitable for large-scale production. nih.gov

The table below outlines the progression from a medicinal chemistry route to a scalable process.

| Feature | Medicinal Chemistry Route | Scalable Process Route |

| Goal | Rapid synthesis of small quantities for initial testing | Efficient, safe, and cost-effective production of large quantities |

| Purification | Often relies on chromatography. cambrex.com | Designed to use crystallization or extraction; avoids chromatography. cambrex.com |

| Reagents | May use expensive or hazardous reagents for convenience | Prioritizes inexpensive, safe, and readily available materials. |

| Technology | Typically batch reactions in standard glassware | May utilize flow reactors for improved control and safety. nih.gov |

| Yield & Purity | Acceptable for initial studies | Highly optimized for maximum yield and purity to meet regulatory standards. topmostchemical.com |

Mechanistic Insights into the Reactivity of 3 2,2 Difluoroethyl 3 Phenylazetidine

Ring Strain Effects on Azetidine (B1206935) Reactivity and Stability in the Context of 3-(2,2-Difluoroethyl)-3-phenylazetidine

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.orgresearchwithrutgers.com This intermediate level of strain allows for controlled ring-opening reactions under specific conditions, making them valuable synthetic intermediates. rsc.orgrsc.orgresearchwithrutgers.com

The presence of substituents at the 3-position, as in this compound, further influences the stability and reactivity of the azetidine core. The Thorpe-Ingold effect, or gem-disubstitution effect, suggests that the presence of two substituents on the same carbon atom can decrease the endocyclic bond angle and bring the exocyclic bond angles closer to the tetrahedral ideal, thereby increasing the stability of the ring. However, the steric bulk of the 2,2-difluoroethyl and phenyl groups can also introduce steric hindrance, potentially influencing the accessibility of the ring atoms to reagents.

The stability of the azetidine ring in this compound is also influenced by the electronic nature of the aryl substituent. For instance, azetidines linked to conjugated heteroaryls can exhibit enhanced chemical stability. nih.gov This is attributed to the delocalization of the nitrogen lone pair into the aromatic system, which reduces the basicity of the azetidine nitrogen and can affect its propensity for protonation-driven decomposition. nih.gov

| Ring System | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine | 5.4 rsc.org |

| Piperidine | ~0 researchgate.net |

Influence of Geminal Difluorination on C-C and C-F Bond Reactivity within the 2,2-Difluoroethyl Moiety

The geminal difluorination on the ethyl substituent of this compound introduces profound electronic effects that significantly alter the reactivity of the C-C and C-F bonds. Fluorine's high electronegativity creates a strong polarization of the C-F bonds, making the carbon atom electron-deficient. This inductive effect can influence the reactivity of the adjacent C-C bond.

The C-F bond is notably strong, and its cleavage typically requires harsh conditions or specific activation. nih.govnih.gov However, the presence of two fluorine atoms on the same carbon can lead to unique reactivity patterns. For instance, gem-difluorinated compounds can undergo transformations that are not observed in their non-fluorinated or monofluorinated analogs. researchgate.net

The reactivity of the C-F bond is also dependent on the reaction conditions and the nature of the attacking species. While nucleophilic displacement of a single fluorine atom is generally difficult, the presence of activating groups or the formation of reactive intermediates can facilitate such transformations.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H | ~98 |

| C-C | ~88 |

| C-F | ~116 |

Reaction Pathways and Intermediate Species Characterization

The unique structural features of this compound give rise to a diverse range of potential reaction pathways. The interplay between the strained ring, the nucleophilic nitrogen, and the electronically modified side chain dictates the course of its chemical transformations.

The nitrogen atom of the azetidine ring, with its lone pair of electrons, is a primary site for nucleophilic attack. It can react with a variety of electrophiles, such as alkyl halides and acylating agents, to form quaternary azetidinium salts or N-acylated azetidines, respectively. The nucleophilicity of the nitrogen can be modulated by the substituents on the ring.

The carbon atoms of the azetidine ring can also be susceptible to nucleophilic attack, particularly after activation of the ring. Ring-opening reactions of azetidines with various nucleophiles provide a versatile method for the synthesis of functionalized acyclic amines. researchgate.netnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. nih.gov

Activation of the azetidine ring with electrophiles, such as acids or Lewis acids, can facilitate a variety of transformations. Protonation of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This strategy is often employed to promote reactions that would otherwise be sluggish.

Transition metal catalysis can also be used to activate and functionalize the azetidine ring. For example, palladium-catalyzed reactions have been shown to effect ring-expansion and rearrangement reactions of substituted azetidines. researchgate.net

Fluoroalkyl groups can participate in reactions involving radical and carbocationic intermediates. The high strength of the C-F bond makes the formation of α-fluoro carbocations generally unfavorable. However, under specific conditions, such as in the presence of strong Lewis acids or through photolytic methods, these intermediates can be generated. researchgate.net

Radical reactions involving fluoroalkyl systems are also a viable pathway for functionalization. The generation of radicals on the fluoroalkyl chain can lead to a variety of transformations, including additions to unsaturated systems and cyclization reactions. The presence of fluorine atoms can influence the stability and reactivity of the radical intermediates. nih.gov

The inherent strain of the azetidine ring makes it susceptible to ring-opening and rearrangement reactions. researchgate.netnih.gov These transformations can be initiated by a variety of reagents and conditions, including nucleophiles, electrophiles, and transition metal catalysts. researchgate.netnih.govresearchgate.net

Ring-opening reactions provide a powerful tool for the synthesis of complex acyclic amines from readily available azetidine precursors. nih.gov The regioselectivity and stereoselectivity of these reactions are often high, allowing for the controlled synthesis of specific target molecules. Rearrangement reactions, such as those involving the expansion of the azetidine ring to form larger heterocycles, have also been reported and offer a pathway to novel molecular scaffolds. researchgate.net

Functionalization Reactions of the Phenyl and 2,2-Difluoroethyl Substituents

The unique structure of this compound, featuring a strained four-membered azetidine ring, a robust phenyl group, and a difluoroethyl moiety, presents a rich landscape for synthetic transformations. The reactivity of this compound is largely dictated by the distinct chemical properties of its substituents. This section explores the potential functionalization reactions targeting the C-F bonds of the difluoroethyl group and the derivatization of the aromatic phenyl ring.

Reactivity at the C-F Bonds of the Difluoroethyl Group

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This inherent strength makes the C-F bonds in the 2,2-difluoroethyl group exceptionally stable and generally unreactive towards common nucleophilic substitution. wikipedia.orgalfa-chemistry.com Consequently, functionalization at this position is challenging and typically requires specialized methods to activate the inert C-F bonds. rsc.orgbaranlab.org

Cleavage and subsequent functionalization of such unactivated C(sp³)–F bonds often necessitate harsh reaction conditions or the use of specific catalytic systems. researchgate.net Strategies for this transformation can be broadly categorized and include methods such as transition metal-mediated activation, the use of strong Lewis acids, or radical-based approaches involving single-electron transfer (SET). rsc.org For instance, transition metal complexes can facilitate C-F bond cleavage through oxidative addition. rsc.org Alternatively, photoredox catalysis has emerged as a powerful tool for generating radical intermediates that can lead to defluorinative functionalization. ccspublishing.org.cn

While intermolecular SN2 reactions at a fluorinated carbon are extremely slow and generally not feasible, intramolecular reactions can sometimes be achieved, leveraging a proximity effect to accelerate the displacement of fluoride (B91410). cas.cn However, for a terminal difluoroethyl group, such intramolecular pathways are not readily accessible without prior modification of the molecule.

The table below summarizes potential, albeit challenging, approaches for the functionalization of the C-F bonds in the 2,2-difluoroethyl group, based on established principles of C-F bond activation.

| Activation Method | Typical Reagents/Catalysts | Potential Transformation | Hypothetical Product Class |

|---|---|---|---|

| Reductive Defluorination | Reducing metals (e.g., Mg) with a Brønsted acid | C-F bond is replaced by a C-H bond | Monofluoroethyl or ethyl derivatives |

| Transition-Metal Catalysis | Palladium or Nickel complexes with a reductant | Defluorinative coupling with other fragments (e.g., aryl groups) | Arylated fluoroalkene derivatives |

| Photoredox Catalysis | Photocatalyst (e.g., N-phenylphenothiazine), light, and a hydrogen atom donor | Generation of a radical intermediate for further reaction | Hydrodefluorinated or alkylated products |

| Lewis Acid Activation | Strong Lewis acids (e.g., (C₆F₅)₃PF][B(C₆F₅)₄]) | Generation of a difluorocarbocation for electrophilic reactions | Friedel-Crafts type products |

Transformations and Derivatizations of the Phenyl Substituent

In contrast to the inert difluoroethyl group, the phenyl substituent offers a versatile handle for molecular derivatization. The phenyl group is generally stable and resistant to oxidation and reduction. wikipedia.org Its primary mode of reactivity involves electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

The 3-(2,2-difluoroethyl)azetidin-3-yl group attached to the phenyl ring acts as a substituent that directs incoming electrophiles to specific positions. As an alkyl-type substituent, it is generally considered an ortho-, para-director and an activating group due to inductive effects. Therefore, electrophilic substitution reactions are expected to yield a mixture of 1,2- (ortho) and 1,4- (para) disubstituted benzene (B151609) derivatives, with the para product often favored due to reduced steric hindrance.

Common derivatizations of the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic properties. For example, nitration introduces a nitro group, which can be subsequently reduced to an amine, providing a key point for further functionalization. Halogenation introduces bromine or chlorine atoms, which are useful precursors for cross-coupling reactions.

The following table details common electrophilic aromatic substitution reactions that could be applied to the phenyl ring of this compound.

| Reaction | Typical Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Ortho- and para-halo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Acylium ion (e.g., CH₃CO⁺) | Ortho- and para-acyl derivatives |

| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃CH₂Cl), AlCl₃ | Carbocation (e.g., CH₃CH₂⁺) | Ortho- and para-alkyl derivatives |

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl 3 Phenylazetidine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. researchgate.netsemanticscholar.org For 3-(2,2-Difluoroethyl)-3-phenylazetidine, these methods can elucidate how the interplay between the strained azetidine (B1206935) ring, the aromatic phenyl group, and the strongly electron-withdrawing difluoroethyl group dictates the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species. youtube.com

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom's lone pair and the π-system of the phenyl ring. The nitrogen lone pair contributes to the molecule's nucleophilicity and basicity. The LUMO is likely distributed across the σ* anti-bonding orbitals of the strained azetidine ring, particularly influenced by the C-N bonds and the electron-deficient difluoroethyl group.

The presence of the gem-difluoro substituent has a significant impact on the orbital energies. researchgate.net As a potent electron-withdrawing group, it is predicted to lower the energy of both the HOMO and the LUMO compared to a non-fluorinated analogue. This stabilization can affect the molecule's reactivity profile, potentially reducing its nucleophilicity while increasing its susceptibility to certain types of reactions. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap implies higher stability. Computational methods can precisely calculate these values, offering predictive power for reactions like cycloadditions or interactions with electrophiles and nucleophiles. rsc.orgnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for Substituted Azetidines Note: These are representative values based on DFT calculations of similar structures and are intended for illustrative purposes.

| Feature | Predicted Value for 3-phenylazetidine (B587272) | Predicted Effect of 3-(2,2-Difluoroethyl) Group |

| HOMO Energy | ~ -5.5 eV | Lowered (more stable) |

| LUMO Energy | ~ +1.0 eV | Lowered (more electrophilic) |

| HOMO-LUMO Gap | ~ 6.5 eV | Slightly decreased or increased depending on orbital mixing |

| Primary HOMO Lobe Location | Nitrogen lone pair, Phenyl π-system | Nitrogen lone pair, Phenyl π-system |

| Primary LUMO Lobe Location | Azetidine C-N σ* orbitals | Azetidine C-N σ* orbitals, C-F σ* orbitals |

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its intermolecular interaction patterns. libretexts.orglibretexts.org It maps the electrostatic potential onto the molecule's electron density surface, with colors indicating different charge regions: red signifies electron-rich areas (negative potential), while blue indicates electron-poor areas (positive potential). wuxiapptec.comucla.edu

For this compound, the ESP map would reveal several key features:

Negative Potential: The most electron-rich region (deep red) is anticipated to be centered on the nitrogen atom's lone pair, identifying it as the primary site for protonation and electrophilic attack. The face of the phenyl ring's π-system would also exhibit negative potential.

Positive Potential: Strong positive potential (blue) is expected around the hydrogen atoms of the difluoroethyl group due to the strong inductive effect of the adjacent fluorine atoms. The hydrogen atoms on the azetidine ring would also be electron-deficient.

Neutral/Mixed Potential: The phenyl ring carbons and hydrogens would display a more complex and intermediate potential.

This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might dock into a receptor site or interact with a reactant. acs.org The polarized C-F bonds and their influence on adjacent C-H bonds can significantly affect properties like lipophilicity and acidity. researchgate.net

Conformational Analysis and Energetic Landscapes of Fluorinated Azetidines

The three-dimensional structure of azetidines is defined by the conformation of the four-membered ring and the orientation of its substituents. Computational methods are essential for exploring the potential energy surface, identifying stable conformers, and calculating the energy barriers between them.

Unlike planar cyclobutane, the parent azetidine molecule is not flat. It adopts a puckered conformation to relieve ring strain. rsc.org Gas-phase electron diffraction studies have determined a dihedral angle of 37° for azetidine itself. rsc.org This puckered ring can undergo a rapid inversion process, passing through a planar transition state. The energy required for this inversion is known as the inversion barrier.

In 3,3-disubstituted azetidines like the target molecule, the presence of two bulky groups at the C3 position significantly influences the ring's conformation. It is highly probable that one specific puckered conformation would be strongly favored to minimize steric clash between the phenyl and difluoroethyl groups. The barrier to ring inversion would likely be higher than in the parent azetidine due to the steric hindrance in the planar transition state. Computational modeling can accurately determine the preferred puckering angle and the magnitude of the inversion barrier.

Table 2: Representative Ring Inversion Barriers for Azetidine Derivatives Note: Values are sourced from computational studies of various azetidine systems and serve as a general reference.

| Compound | Method | Calculated Inversion Barrier (kcal/mol) |

| Azetidine | Ab initio | 1.26 |

| N-Chloroazetidine | Microwave Spectroscopy | 0.86 |

| 3,3-Dimethylazetidine | DFT | ~4-5 |

| This compound | Predicted | > 5 (Higher due to steric hindrance) |

Phenyl Group Rotation: The rotation of the phenyl group around the C3-C(aryl) single bond is typically associated with a relatively low energy barrier. nih.gov However, the barrier is not negligible, as the phenyl ring's ortho-hydrogens can sterically interact with the azetidine ring and the adjacent difluoroethyl group. DFT calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) rotational angle and the energy of the transition state. mdpi.com

2,2-Difluoroethyl Group Rotation: Similarly, rotation around the C3-CH2 bond of the difluoroethyl group will have distinct energy minima and maxima. The conformational preference will be dictated by a combination of steric and electronic effects, such as gauche and hyperconjugative interactions involving the C-F bonds. researchgate.net

Understanding these rotational barriers is critical for a complete picture of the molecule's dynamic behavior and the populations of different conformers at a given temperature. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. mdpi.commdpi.com For this compound, several reaction types could be investigated.

One key area of interest is the ring-opening reaction , a characteristic transformation for strained heterocycles like azetidines. rsc.orgbeilstein-journals.org Computational studies could model the acid-catalyzed ring-opening pathway. This would involve protonation of the nitrogen, followed by cleavage of a C-N bond to form a carbocationic intermediate. The stability of this intermediate would be computationally accessible, revealing the electronic influence of the phenyl group (which can stabilize a positive charge through resonance) versus the electron-withdrawing difluoroethyl group (which would be destabilizing).

Furthermore, DFT can be used to explore the mechanisms of other reactions, such as N-alkylation or aza Paternò-Büchi reactions for the synthesis of such azetidines. researchgate.netnih.gov By modeling the reactants, transition states, and products, a complete energy profile for a proposed mechanism can be generated, providing insights that are often difficult to obtain through experimental means alone. acs.org

Transition State Characterization and Reaction Coordinate Mapping

The study of reaction mechanisms at a molecular level hinges on the characterization of transition states and the mapping of the reaction coordinate. For reactions involving this compound, computational methods such as density functional theory (DFT) are invaluable. These methods allow for the location of transition state structures, which are first-order saddle points on the potential energy surface.

For a hypothetical reaction, such as the N-alkylation of this compound, the transition state would be characterized by an imaginary vibrational frequency corresponding to the breaking and forming of bonds. The reaction coordinate, which represents the lowest energy path from reactants to products, can be mapped using intrinsic reaction coordinate (IRC) calculations. This provides a detailed picture of the geometric and energetic changes throughout the reaction.

Table 1: Hypothetical Calculated Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +25.3 |

| Products | -15.8 |

Solvation Effects in silico for Reaction Prediction

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.govnih.govgmu.eduresearchgate.net Computational chemistry offers several models to account for these solvation effects. For this compound, both explicit and implicit solvation models can be employed.

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed, microscopic view of solute-solvent interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. These models are effective in predicting how a solvent will stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction's energetic profile. nih.gov

Table 2: Hypothetical Calculated Reaction Barrier for a Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.3 |

| Toluene | 2.4 | 23.1 |

| Dichloromethane | 9.1 | 21.5 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

| Water | 80.1 | 18.2 |

Prediction of Spectroscopic Properties from First Principles (e.g., advanced NMR chemical shifts, IR vibrational modes)

First-principles calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the characterization of molecules like this compound. By calculating the magnetic shielding tensors, it is possible to predict NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical predictions are crucial for interpreting experimental NMR spectra and confirming the structure of the molecule.

Similarly, the calculation of the vibrational frequencies can generate a theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum can be used to identify characteristic functional groups and to confirm the molecule's identity by comparing the theoretical spectrum with experimental data.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (Azetidine CH₂) | 3.8 - 4.2 |

| ¹³C (Azetidine C) | ~60 |

| ¹⁹F (CF₂) | -110 to -120 |

| IR (C-F stretch) | 1100 - 1200 |

| IR (C-N stretch) | 1200 - 1300 |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comresearchgate.netchemrxiv.orgnih.govmdpi.com For this compound, MD simulations can reveal how the molecule explores different conformations and how its structure fluctuates under various conditions.

By simulating the molecule in a solvent box, one can observe the interactions between the solute and solvent molecules, providing insights into solvation dynamics. Analysis of the simulation trajectory can yield important information about the preferred conformations of the azetidine ring and the side chains. This understanding of the molecule's dynamic behavior is crucial for predicting its interactions with biological targets or other molecules. mdpi.comnih.gov

Table 4: Hypothetical Key Conformational Dihedrals and Their Observed Ranges in a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Atom Definition | Observed Range (degrees) |

| τ₁ | C(phenyl)-C3-C(ethyl)-C(F₂) | -170 to -150 and 50 to 70 |

| τ₂ | N1-C2-C3-C(phenyl) | -30 to 30 |

Advanced Analytical Methodologies for Research on 3 2,2 Difluoroethyl 3 Phenylazetidine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-(2,2-Difluoroethyl)-3-phenylazetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides a complete picture of the atomic connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the azetidine (B1206935) ring, and the protons of the difluoroethyl side chain. The protons on the azetidine ring adjacent to the nitrogen and the phenyl-substituted carbon will appear as multiplets due to complex spin-spin coupling. The difluoroethyl group's methylene (B1212753) protons (-CH₂CF₂H) will present as a triplet of doublets due to coupling with both the adjacent fluorine and hydrogen atoms.

The ¹³C NMR spectrum will confirm the carbon framework. Key signals include those for the quaternary carbon of the azetidine ring attached to the phenyl and difluoroethyl groups, the carbons of the phenyl ring, the two distinct methylene carbons of the azetidine ring, and the carbons of the difluoroethyl side chain. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR is crucial for fluorinated compounds. The spectrum for this molecule is anticipated to show a doublet of triplets for the two equivalent fluorine atoms, arising from coupling to the geminal proton and the vicinal methylene protons. The chemical shift provides information about the electronic environment of the fluorine atoms. mdpi.com Advanced NMR techniques are essential for assigning these complex spectra and determining stereochemistry. ipb.ptnih.govthieme-connect.de

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.20 - 7.40 | m | - | Phenyl protons |

| ¹H | 5.80 - 6.10 | tt | J(H,F) ≈ 56, J(H,H) ≈ 4 | -CHF₂ |

| ¹H | 3.60 - 3.80 | m | - | Azetidine CH₂ |

| ¹H | 3.40 - 3.60 | m | - | Azetidine CH₂ |

| ¹H | 2.50 - 2.70 | td | J(H,H) ≈ 12, J(H,F) ≈ 18 | -CH₂CF₂H |

| ¹³C | 135 - 145 | s | - | Quaternary Phenyl C |

| ¹³C | 125 - 130 | d | - | Phenyl CH |

| ¹³C | 110 - 120 | t | ¹J(C,F) ≈ 240 | -CHF₂ |

| ¹³C | 55 - 65 | t | - | Azetidine CH₂ |

| ¹³C | 40 - 50 | s | - | Quaternary Azetidine C |

| ¹³C | 35 - 45 | t | ²J(C,F) ≈ 25 | -CH₂CF₂H |

| ¹⁹F | -110 to -125 | dt | ²J(F,H) ≈ 56, ³J(F,H) ≈ 18 | -CHF₂ |

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the mass of the molecular ion with high precision (typically <5 ppm error). bris.ac.uk This allows for the unambiguous determination of the molecular formula (C₁₁H₁₃F₂N).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern of this compound would be expected to yield characteristic product ions. Plausible fragmentation pathways include the cleavage of the azetidine ring, loss of the difluoroethyl group, or loss of the phenyl group. This fragmentation data helps to confirm the connectivity of the molecule. nist.govnist.gov

Table 2: Predicted HRMS and MS/MS Fragmentation Data

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M+H]⁺ | C₁₁H₁₄F₂N⁺ | 198.1094 | Protonated molecular ion |

| [M-CHF₂]⁺ | C₁₀H₁₂N⁺ | 146.0970 | Loss of the difluoromethyl radical |

| [M-C₂H₃F₂]⁺ | C₉H₁₀N⁺ | 132.0813 | Loss of the difluoroethyl group |

| [C₇H₈N]⁺ | C₇H₈N⁺ | 106.0657 | Fragment from azetidine ring cleavage |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Phenyl cation |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. For this compound, key vibrational bands can be predicted.

The IR spectrum is expected to show strong C-F stretching bands in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine and ethyl groups will be observed in the 2950-2850 cm⁻¹ range. Aromatic C=C stretching vibrations will produce characteristic peaks in the 1600-1450 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone. nih.govresearchgate.netfrontiersin.org Together, these techniques provide complementary information for confirming the presence of key functional groups and for potential conformational studies. frontiersin.org

Table 3: Predicted Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2950 - 2850 | Aliphatic C-H Stretch | IR, Raman |

| 1600 - 1450 | Aromatic C=C Stretch | IR, Raman |

| 1470 - 1430 | CH₂ Scissoring | IR |

| 1350 - 1150 | C-N Stretch | IR |

| 1100 - 1000 | C-F Stretch | IR |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com This data confirms the molecular connectivity and reveals the preferred conformation of the molecule in the crystal lattice. Furthermore, for chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry. nih.govmdpi.com

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.28 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of organic compounds. csbsju.edu For this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govrjptonline.org

Detection can be achieved using several methods. The presence of the phenyl group makes the compound chromophoric, allowing for sensitive detection by a UV-Vis detector, typically monitoring at wavelengths around 254 nm or 260 nm. ebm-journal.org An Evaporative Light Scattering Detector (ELSD) can also be used as a more universal detector for non-volatile analytes. Coupling the HPLC system to a mass spectrometer (LC-MS) provides the highest level of specificity, confirming the mass of the eluting peak and allowing for the identification of impurities even at low levels. This makes LC-MS an ideal technique for reaction monitoring and final purity assessment.

Table 5: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm; ESI-MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Intermediates and Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable technique for the analysis of volatile and semi-volatile compounds that may arise during the synthesis of this compound. numberanalytics.com This method is highly effective for monitoring reaction progress, identifying volatile intermediates, and quantifying the purity of the final product.

The synthesis of substituted azetidines can involve multiple steps, potentially generating volatile byproducts or carrying over starting materials. nih.gov For instance, precursors used in forming the azetidine ring or in the alkylation step to introduce the 2,2-difluoroethyl group might be sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. A column such as a DB-17MS, which has a (50%-Phenyl)-methylpolysiloxane stationary phase, is often suitable for separating aromatic and nitrogen-containing compounds. nih.gov Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, allowing for structural identification of both the target compound and any impurities. researchgate.net This is particularly useful for identifying isomeric impurities or degradation products that might be difficult to distinguish by other means.

Optimization of a GC method would involve selecting the appropriate column, temperature program, and injection parameters to achieve baseline separation of all relevant compounds. Sample preparation might involve extraction with a suitable solvent like ethyl acetate, followed by purification using techniques such as dispersive solid-phase extraction to remove non-volatile matrix components. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Synthesis Mixture This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | DB-17MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Detector | Electron Ionization (EI), Scan Range 40-500 m/z |

| Analyte | Hypothetical Retention Time (min) |

| Volatile Precursor 1 | 5.8 |

| Volatile Intermediate 2 | 8.2 |

| This compound | 12.5 |

| Byproduct 3 | 13.1 |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical, as different enantiomers of a compound can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the benchmark method for separating and quantifying enantiomers. nih.gov

The selection of the CSP is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including nitrogen-containing heterocycles. mdpi.comnih.gov Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OJ (cellulose tris(4-methylbenzoate)) have been successfully used to resolve racemic mixtures of similar structures, such as 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

The mobile phase composition, typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best balance of resolution and analysis time. The choice of the alcohol modifier and its concentration can significantly impact the chiral recognition mechanism and, therefore, the separation factor (α) and resolution (Rs). researchgate.net Supercritical Fluid Chromatography (SFC) with chlorinated CSPs also presents a powerful alternative for separating pyrrolidone derivatives and could be applicable here. researchgate.net

The development of a chiral HPLC method would involve screening various CSPs and mobile phase conditions to identify a system that provides adequate separation of the two enantiomers of this compound. The goal is to achieve a baseline resolution (Rs > 1.5) to allow for accurate quantification of the enantiomeric excess (ee).

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph (HPLC) |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Heptane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Analyte | Retention Time (t_R, min) |

| Enantiomer 1 | 10.2 |

| Enantiomer 2 | 11.8 |

Emerging Analytical Approaches in Organofluorine and Heterocyclic Chemistry

The unique properties of the difluoroethyl group in this compound necessitate the use of specialized and emerging analytical techniques for comprehensive characterization. numberanalytics.comnumberanalytics.com Research in organofluorine and heterocyclic chemistry is increasingly leveraging advanced methodologies to gain deeper structural and functional insights. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and direct tool for analyzing organofluorine compounds. numberanalytics.com Given the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides a clean spectral window with minimal background interference. It can be used to confirm the presence of the difluoroethyl moiety, provide information about its chemical environment, and detect fluorine-containing impurities that might be invisible to standard ¹H NMR. acs.org Advanced multidimensional NMR techniques can establish correlations between ¹⁹F nuclei and other nuclei like ¹H and ¹³C, aiding in unambiguous structure elucidation. numberanalytics.com

Advanced Mass Spectrometry (MS) techniques offer high sensitivity and specificity for structural analysis. numberanalytics.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, confirming the presence of fluorine atoms. researchgate.net Tandem Mass Spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected parent ion, which can help differentiate isomers and identify specific structural motifs within the molecule. numberanalytics.com

Combustion Ion Chromatography (CIC) is an emerging technique for the quantitative analysis of total organofluorine content in a sample. nih.gov This method involves the complete combustion of the sample, converting all organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. While often used in environmental analysis for per- and polyfluoroalkyl substances (PFAS), its application in pharmaceutical analysis could provide a valuable measure of total fluorine-containing species, complementing more specific chromatographic methods. nih.gov

The integration of these advanced methods with established techniques like GC and HPLC provides a robust analytical toolkit for researchers working on complex molecules such as this compound, ensuring comprehensive characterization and quality control.

The Azetidine Scaffold As a Platform for Molecular Design and Applications

Strategic Utility of the Azetidine (B1206935) Core in Complex Molecule Synthesis

The azetidine ring, characterized by significant ring strain (approximately 25.4 kcal/mol), serves as a versatile building block in the synthesis of more complex molecules. rsc.org This inherent strain, while rendering the ring more stable than its three-membered aziridine (B145994) counterpart, provides a driving force for a variety of ring-opening reactions, allowing for the introduction of diverse functionalities. rsc.org The rigid framework of the azetidine core also imparts a defined three-dimensional geometry to molecules, which is a desirable trait in medicinal chemistry for optimizing interactions with biological targets. nih.gov

The synthesis of 3,3-disubstituted azetidines, such as 3-(2,2-Difluoroethyl)-3-phenylazetidine, presents unique challenges due to the steric hindrance at the C3 position. However, several synthetic strategies have been developed to access this class of compounds. These methods often involve the construction of the azetidine ring through intramolecular cyclization of suitably functionalized acyclic precursors or through [2+2] cycloaddition reactions. acs.org More recent approaches have utilized strain-release reactions of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) to create modular and efficient pathways to 3,3-disubstituted azetidines. acs.org The ability to introduce two distinct substituents at the C3 position, as seen in this compound, offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of a molecule.

Role of the 2,2-Difluoroethyl-3-phenylazetidine Motif in Enhancing Molecular Functionality

The specific combination of a 2,2-difluoroethyl group and a phenyl group at the C3 position of the azetidine ring in this compound is designed to confer specific advantages to the molecule. The phenyl group can engage in various non-covalent interactions, such as π-stacking and hydrophobic interactions, which are crucial for molecular recognition. The 2,2-difluoroethyl group, on the other hand, introduces unique electronic and conformational effects.

Impact of Fluorination on Molecular Recognition and Binding Properties

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity. The difluoromethyl group (CF2H) is of particular interest in medicinal chemistry as it can modulate the properties of bioactive molecules. nih.gov The high electronegativity of fluorine can alter the local electronic environment, influencing pKa and hydrogen bonding capabilities. nih.gov Specifically, the gem-difluoroalkyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and membrane permeability.

In the context of this compound, the 2,2-difluoroethyl group is expected to impact its binding affinity for biological targets in several ways. The C-F bond can participate in favorable orthogonal interactions with carbonyl groups and other electron-deficient centers in a protein binding pocket. Furthermore, the introduction of fluorine can lead to a more favorable conformational preorganization for binding, reducing the entropic penalty upon complex formation. nih.gov The gem-difluorination can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of the molecule. nih.gov

Conformational Control and Stereochemical Influence of the Azetidine Ring in Molecular Design

The four-membered azetidine ring is not planar and exists in a puckered conformation. The substituents on the ring can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The energetic barrier to ring flipping is relatively low, but the presence of bulky substituents, as in this compound, can create a significant preference for a particular conformation. This conformational rigidity is a key feature that medicinal chemists exploit to design molecules with high affinity and selectivity for their targets. researchgate.net

The stereochemistry at the C3 position is critical. In this compound, the C3 carbon is a quaternary center, which locks the relative orientation of the 2,2-difluoroethyl and phenyl groups. This fixed spatial arrangement is crucial for defining the molecule's shape and how it presents its functional groups for interaction with a binding partner. The stereoselective synthesis of such 3,3-disubstituted azetidines is an active area of research, with methods like gold-catalyzed intermolecular oxidation of alkynes showing promise for creating chiral azetidin-3-ones, which can be precursors to these structures. nih.gov

Development of Structure-Reactivity Relationships for this compound Analogues

Understanding the structure-reactivity relationships (SRRs) of this compound analogues is crucial for optimizing their desired properties. By systematically modifying the substituents on the azetidine ring and the phenyl group, researchers can probe how these changes affect the molecule's chemical reactivity and biological activity.

Applications of Fluorinated Azetidine Frameworks in Advanced Materials Science (e.g., Energetic Materials)

The unique properties of fluorinated azetidines also make them attractive candidates for applications in materials science. The high strain energy of the azetidine ring, combined with the presence of fluorine, can be harnessed in the design of high-energy-density materials (HEDMs). rsc.org Fluorine atoms can increase the density of a material and, upon decomposition, can form highly stable C-F and H-F bonds, releasing a significant amount of energy. rsc.org